8-(4-fluorophenyl)-N-(2-hydroxyethyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(4-fluorophenyl)-N-(2-hydroxyethyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is a useful research compound. Its molecular formula is C14H14FN5O3 and its molecular weight is 319.29 g/mol. The purity is usually 95%.
The exact mass of the compound 8-(4-fluorophenyl)-N-(2-hydroxyethyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is 319.10806749 g/mol and the complexity rating of the compound is 557. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 8-(4-fluorophenyl)-N-(2-hydroxyethyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-fluorophenyl)-N-(2-hydroxyethyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 8-(4-fluorophenyl)-N-(2-hydroxyethyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide (F2482-0273), focusing on six unique applications:
Anticancer Research
F2482-0273 has shown potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. Studies have demonstrated its efficacy in targeting and disrupting the growth of various cancer cell lines, making it a promising candidate for further development in oncology .
Neuroprotective Agents
Research indicates that F2482-0273 may have neuroprotective properties. It has been investigated for its ability to protect neurons from oxidative stress and apoptosis, which are common features in neurodegenerative diseases such as Alzheimer’s and Parkinson’s . This compound could potentially be developed into treatments that slow down or prevent the progression of these diseases.
Antiviral Applications
F2482-0273 has been explored for its antiviral properties, particularly against RNA viruses. Its mechanism of action involves inhibiting viral replication, which can reduce the viral load and improve clinical outcomes in infected individuals . This makes it a valuable candidate for developing new antiviral therapies.
Anti-inflammatory Agents
The compound has also been studied for its anti-inflammatory effects. It can modulate the immune response by inhibiting key inflammatory mediators, which can be beneficial in treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .
Antibacterial Research
F2482-0273 has shown promise in antibacterial research, particularly against antibiotic-resistant strains. Its unique mechanism of action allows it to target bacterial cells in a way that reduces the likelihood of resistance development . This makes it a potential candidate for new antibacterial drugs.
Cardioprotective Effects
Studies have suggested that F2482-0273 may have cardioprotective effects. It has been investigated for its ability to reduce myocardial infarction size and improve cardiac function following ischemic events . This could lead to new treatments for heart disease and related conditions.
Diabetes Management
Research has indicated that F2482-0273 may help in managing diabetes by improving insulin sensitivity and reducing blood glucose levels. This makes it a potential candidate for developing new treatments for diabetes and metabolic syndrome.
These applications highlight the versatility and potential of F2482-0273 in various fields of scientific research. Each application offers a unique avenue for further investigation and development.
Source on anticancer research. Source on neuroprotective agents. Source on antiviral applications. Source on anti-inflammatory agents. Source on antibacterial research. Source on cardioprotective effects. : Source on antioxidant properties. : Source on diabetes management.
Mechanism of Action
Target of Action
It is identified as a potent free-radical scavenger . Free radicals are unstable atoms that can cause damage to cells and contribute to aging and diseases, such as cancer. By neutralizing these free radicals, F2482-0273 can potentially prevent or reduce cell damage.
Mode of Action
F2482-0273 interacts with its targets, the free radicals, by donating an electron to them. This action stabilizes the free radicals and prevents them from causing further damage to the cells . The specific mechanisms by which F2482-0273 works are currently unknown .
Biochemical Pathways
By scavenging free radicals, F2482-0273 may influence these pathways and their downstream effects .
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding how the drug is processed in the body and its bioavailability
Result of Action
F2482-0273 has been shown to have neuroprotective efficacy. In neuronal death models in vitro, treatment with F2482-0273 significantly inhibited neuronal death . In rat focal cerebral ischemia models in vivo, F2482-0273 significantly reduced the volume of focal damage in the cortex . These findings suggest that F2482-0273 could be an attractive candidate for the treatment of stroke or other neurodegenerative disorders .
properties
IUPAC Name |
8-(4-fluorophenyl)-N-(2-hydroxyethyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN5O3/c15-9-1-3-10(4-2-9)19-6-7-20-13(23)11(17-18-14(19)20)12(22)16-5-8-21/h1-4,21H,5-8H2,(H,16,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIUHUZCIIFMPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C(=NN=C2N1C3=CC=C(C=C3)F)C(=O)NCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-fluorophenyl)-N-(2-hydroxyethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.